molecular formula C24H36O2 B1239166 ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate CAS No. 73310-11-9

ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate

Cat. No.: B1239166
CAS No.: 73310-11-9
M. Wt: 356.5 g/mol
InChI Key: TYLNXKAVUJJPMU-DNKOKRCQSA-N
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Description

Docosahexaenoic acid ethyl ester is a fatty acid ester.

Scientific Research Applications

Cardiovascular Health

Research has highlighted the role of DHA EE in managing hypertriglyceridemia, a condition characterized by elevated triglyceride levels in the blood, which is a risk factor for cardiovascular disease. Icosapent ethyl, a high-purity ethyl ester of eicosapentaenoic acid (EPA), has been studied extensively; however, it's important to note that while EPA and DHA are closely related, they have distinct biochemical properties and health implications. Studies indicate that formulations containing DHA EE can influence lipid profiles by reducing triglyceride levels without significantly altering LDL cholesterol levels. This suggests a potential role in cardiovascular risk management (Kim & McCormack, 2014; Ballantyne et al., 2013).

Cognitive Function and Brain Health

DHA is a critical component in the brain, contributing to neural membrane structure and function, which implies its significance in cognitive processes and brain health. Research has explored the impact of DHA, including its ethyl ester form, on cognitive functions such as memory, with findings suggesting beneficial effects particularly in older adults with mild cognitive impairments. The role of DHA in brain development, particularly during the prenatal and early childhood stages, has also been extensively documented, emphasizing its importance in the optimal development of visual and neurological functions (Yurko-Mauro et al., 2015).

Bioavailability Enhancement

The bioavailability of omega-3 fatty acids, including DHA, is a critical factor determining their physiological effectiveness. Research has focused on developing delivery systems to enhance the bioavailability of DHA EE, ensuring its stability and optimizing its functionality in the body. These advancements in delivery systems are crucial for maximizing the health benefits associated with DHA supplementation, particularly in the context of dietary supplements and functional foods (Maki & Dicklin, 2019).

Properties

CAS No.

73310-11-9

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate

InChI

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+

InChI Key

TYLNXKAVUJJPMU-DNKOKRCQSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OCC

SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC

Synonyms

(all-Z)-isomer, no locants for unsaturation of 4,7,10,13,16,19-docosahexaenoic acid ethyl ester
4,7,10,13,16,19-docosahexaenoic acid ethyl ester
4,7,10,13,16,19-docosahexaenoic acid ethyl ester, (all-Z)-isomer
DH-ethyl ester
docosahexaenoic acid ethyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate
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